molecular formula C9H5ClF3NO B1530327 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile CAS No. 1261861-63-5

4-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1530327
CAS No.: 1261861-63-5
M. Wt: 235.59 g/mol
InChI Key: VOLGTZZPDCMHPW-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a chemical compound characterized by its unique structure, which includes a chlorine atom, a trifluoromethoxy group, and a nitrile group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloro-2-(trifluoromethoxy)benzene as the starting material.

  • Nucleophilic Substitution: The benzene ring undergoes nucleophilic substitution with a cyanide ion to introduce the nitrile group.

  • Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium cyanide, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction reactions.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: 4-Chloro-2-(trifluoromethoxy)phenylacetic acid.

  • Reduction Products: 4-Chloro-2-(trifluoromethoxy)phenylamine.

  • Substitution Products: Various substituted phenylacetonitriles depending on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry: 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets through binding to receptors or enzymes. The trifluoromethoxy group can enhance the compound's binding affinity and selectivity, leading to desired biological effects.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors in the body, influencing signaling pathways.

  • Enzymes: It can inhibit or activate certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethoxy)phenylacetic acid: This compound is structurally similar but contains a carboxylic acid group instead of a nitrile group.

  • 2-(Trifluoromethoxy)chlorobenzene: This compound lacks the acetonitrile group and is used as a precursor in the synthesis of other derivatives.

Uniqueness: 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile stands out due to its combination of a nitrile group and a trifluoromethoxy group on the phenyl ring. This unique structure provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[4-chloro-2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLGTZZPDCMHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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